5-((Trifluoromethyl)thio)pyrimidine
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Overview
Description
5-((Trifluoromethyl)thio)pyrimidine is a chemical compound that features a trifluoromethylthio group attached to a pyrimidine ring Pyrimidine derivatives are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Trifluoromethyl)thio)pyrimidine can be achieved through various methods. One common approach involves the reaction of 5-chloropyrimidine with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-((Trifluoromethyl)thio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and other reduced derivatives.
Scientific Research Applications
5-((Trifluoromethyl)thio)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-((Trifluoromethyl)thio)pyrimidine involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind well to active sites of enzymes, suggesting its potential as an inhibitor or modulator of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyrimidine: Similar structure but lacks the thio group.
Trifluoromethylthio-benzene: Contains a trifluoromethylthio group but attached to a benzene ring instead of a pyrimidine ring.
Trifluoromethylthio-pyridine: Similar structure with a pyridine ring instead of a pyrimidine ring
Uniqueness
5-((Trifluoromethyl)thio)pyrimidine is unique due to the presence of both the trifluoromethylthio group and the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability and biological activity compared to similar compounds highlight its potential in scientific research and industrial applications .
Properties
Molecular Formula |
C5H3F3N2S |
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Molecular Weight |
180.15 g/mol |
IUPAC Name |
5-(trifluoromethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)11-4-1-9-3-10-2-4/h1-3H |
InChI Key |
GUGFQZPDPLKYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)SC(F)(F)F |
Origin of Product |
United States |
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